molecular formula C23H25N3O2 B2710348 4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439111-46-3

4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2710348
CAS No.: 439111-46-3
M. Wt: 375.472
InChI Key: BOPGFRQPXYLMRT-UHFFFAOYSA-N
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Description

4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is an aromatic ketone known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a tert-butylphenyl group, a pyridinyl group, and a pyrrole-2-carboxamide moiety, making it a versatile molecule in various chemical reactions and studies .

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the assembly of the complex structure of the compound.

Chemical Reactions Analysis

4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is widely used in scientific research due to its unique chemical properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in studies involving enzyme inhibition and protein-ligand interactionsIn industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4-tert-butylbenzoyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups and structural complexity. Similar compounds include:

Each of these similar compounds has its own unique properties and applications, making this compound a valuable addition to the family of aromatic ketones and pyrrole derivatives.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-23(2,3)18-9-7-16(8-10-18)21(27)17-14-20(26-15-17)22(28)25-13-11-19-6-4-5-12-24-19/h4-10,12,14-15,26H,11,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGFRQPXYLMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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